tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Chiral Synthesis Stereochemistry Piperidine Scaffolds

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261230-08-3) is a functionalized piperidine derivative serving as a key synthetic intermediate in medicinal chemistry. The compound features a 5-fluoropyrimidine moiety linked via an ether bond to the 3-position of a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C14H20FN3O3
Molecular Weight 297.33
CAS No. 1261230-08-3
Cat. No. B3027261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate
CAS1261230-08-3
Molecular FormulaC14H20FN3O3
Molecular Weight297.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
InChIInChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
InChIKeyHBXGQDUCTOTPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate: A Chiral Fluoropyrimidine Building Block for Targeted Synthesis


tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261230-08-3) is a functionalized piperidine derivative serving as a key synthetic intermediate in medicinal chemistry. The compound features a 5-fluoropyrimidine moiety linked via an ether bond to the 3-position of a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This substitution pattern introduces a stereocenter at the 3-position of the piperidine ring [1]. Its primary utility lies in its role as a precursor for constructing more complex, biologically active molecules, particularly kinase inhibitors and nucleoside analogs, where the fluoropyrimidine component and chiral piperidine scaffold are pharmacophoric elements [2]. Standard commercial purity typically reaches 95-98%, making it suitable for advanced research and development applications [REFS-2, REFS-4].

Why Regioisomeric and Protecting Group Analogs Cannot Replace tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate


Substituting a generic piperidine-pyrimidine building block for this specific compound introduces critical risks in synthetic and pharmacological outcomes. The 3-substitution pattern creates a single stereocenter, which is absent in the commonly available 4-regioisomer (CAS 950648-96-1) [1], making it essential for projects targeting chirality-dependent biological interactions or generating enantiopure lead candidates. Furthermore, the acid-labile Boc protecting group provides a distinct orthogonal deprotection pathway compared to its ethyl carbamate analog, enabling chemoselective manipulations in multi-step sequences [2]. Even within the same regio-series, altering the halogen on the pyrimidine ring (e.g., from 5-fluoro to 5-chloro or 5-hydrogen) changes the electronic profile and hydrogen-bond acceptor capacity, potentially derailing critical ligand-target interactions. These intertwined structural nuances preclude simple interchangeability and necessitate precise procurement.

Quantitative Differentiation Evidence for Tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate


Regiochemical Control: The Critical Chiral Center at the 3-Position vs. Achiral 4-Substituted Analogs

The target compound possesses a single undefined atom stereocenter at the 3-position of the piperidine ring, as confirmed by its PubChem computed properties (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the 4-regioisomer (CAS 950648-96-1) is achiral and will not impart chirality to downstream products, representing a fundamental functional divergence [REFS-1, REFS-2]. This distinction is critical when designing asymmetric syntheses or when the biological target's binding pocket discriminates between enantiomers.

Chiral Synthesis Stereochemistry Piperidine Scaffolds

Fluorine-Enabled Electronic Tuning: 5-Fluoropyrimidine vs. Non-Halogenated Pyrimidine

The 5-fluorine substituent on the pyrimidine ring significantly alters the electronic character and lipophilicity of the scaffold. The target compound's XLogP3 is computed to be 2.0 [1], which is higher than the predicted XLogP3 of approximately 1.3 for the non-fluorinated analog (tert-butyl 3-((pyrimidin-2-yl)oxy)piperidine-1-carboxylate) [2]. This difference in lipophilicity, a key parameter for blood-brain barrier penetration and non-specific protein binding, demonstrates how fluorine substitution alters physicochemical properties at a class level.

Medicinal Chemistry Halogen Bonding LogP

Distinct Hydrogen Bond Acceptor Profile: Impact on Target Engagement

The target compound possesses a total of 6 hydrogen bond acceptor (HBA) sites [1], including the fluorine atom on the pyrimidine ring. This differentiates it from its 5-chloropyrimidine analog, which has the same HBA count but significantly different halogen bonding geometry and strength, and from the 5-hydrogen analog, which would have only 5 HBAs. The precise number and spatial arrangement of HBA sites are critical for establishing key interactions within a biological target's binding site, and a change of even one acceptor can severely impact affinity.

Molecular Recognition Pharmacophore HBA Count

Optimal Application Scenarios for tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Kinase Inhibitors

The compound's defined stereocenter at the 3-position [1] makes it the necessary starting material for synthesizing enantiopure drug candidates. In contrast to the achiral 4-regioisomer, use of this compound allows chemists to build chirality directly into the core scaffold, avoiding later-stage, inefficient chiral resolution steps. This is particularly relevant for kinase inhibitor programs where the piperidine ring's chirality is known to influence ATP-binding pocket selectivity.

Optimization of Lead Series for Blood-Brain Barrier Penetration

With a computed XLogP3 of 2.0, this building block is a superior choice over its non-fluorinated analog (predicted XLogP3 ~1.3) for central nervous system (CNS) drug discovery [1]. The increased lipophilicity is a primary driver for passive BBB permeability, providing a measurable advantage in designing molecules capable of reaching CNS targets.

Chemoselective Multi-Step Synthesis Using Orthogonal Protecting Groups

The acid-labile Boc group [2] is a key differentiator from its ethyl carbamate analog, which is stable to acids but cleavable under strong basic or reductive conditions. This compound is the optimal choice for synthetic routes involving base-sensitive substrates where a protecting group that can be removed with gentle acidolysis (e.g., TFA) is required, enabling truly chemoselective transformations.

Quote Request

Request a Quote for tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.